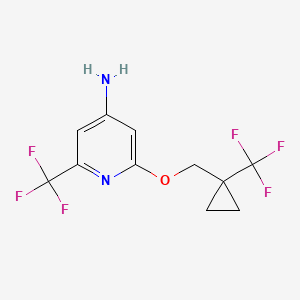![molecular formula C12H19BO3 B11755980 [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol is a boronic acid derivative with the molecular formula C12H19BO3 and a molecular weight of 222.09 g/mol . This compound is known for its unique chemical structure, which includes a boron atom bonded to a phenyl ring substituted with a methyl group and a 3-methylbutoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol typically involves the reaction of a phenylboronic acid derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boron-containing alcohols. Substitution reactions can lead to a wide range of phenyl derivatives with different functional groups .
Applications De Recherche Scientifique
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles, facilitating the formation of new chemical bonds and the transformation of substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the additional methyl and butoxy groups.
2-Methylphenylboronic Acid: Similar structure but with a single methyl group on the phenyl ring.
3-Methylbutylboronic Acid: Contains a similar butoxy group but lacks the phenyl ring structure.
Uniqueness
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H19BO3 |
|---|---|
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
[5-methyl-2-(3-methylbutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-9(2)6-7-16-12-5-4-10(3)8-11(12)13(14)15/h4-5,8-9,14-15H,6-7H2,1-3H3 |
Clé InChI |
WVUGNMXTJLDREM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)OCCC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


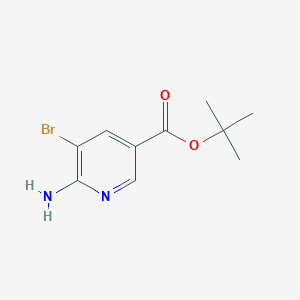
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

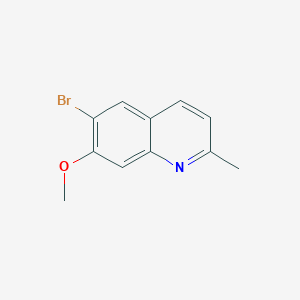
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

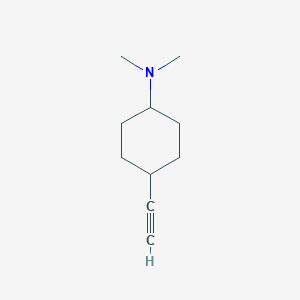
![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

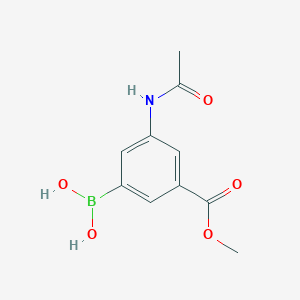
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
